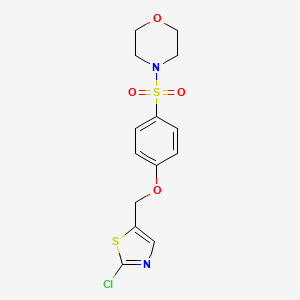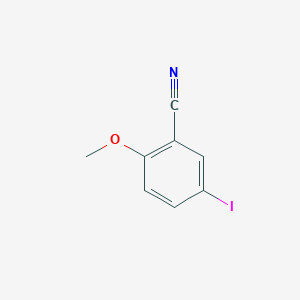![molecular formula C21H14BrFN6OS B2611229 N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207033-53-1](/img/no-structure.png)
N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H14BrFN6OS and its molecular weight is 497.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Compounds similar to "N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide" are often synthesized for their potential biological activities. For example, research involving the synthesis of novel heterocyclic compounds incorporating thiadiazole moieties has highlighted their insecticidal properties against the cotton leafworm, Spodoptera littoralis, showcasing the relevance of such compounds in agricultural and pest control research (Fadda et al., 2017). Similarly, compounds derived from antipyrine-based heterocycles have been explored for their anticancer and antimicrobial activities, indicating their potential applications in medical and pharmaceutical research (Riyadh et al., 2013).
Radiolabeling and Imaging Applications
The development of radiolabeled compounds for imaging applications is another significant area of research. For instance, the radiosynthesis of [18F]DPA-714, a compound for imaging the translocator protein (18 kDa) with positron emission tomography (PET), illustrates the utility of heterocyclic compounds in developing diagnostic tools for neurology and oncology (Dollé et al., 2008).
Anticoronavirus and Antitumoral Activity
Research on pyrazolo[1,5-a]pyrimidine derivatives has also highlighted their promising in vitro anticoronavirus and antitumoral activities. Such studies underscore the potential of these compounds in addressing viral infections and cancer, contributing to the development of new therapeutic agents (Jilloju et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid. This intermediate is then coupled with 4-bromo-2-fluoroaniline to form the final product.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "thioacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "diethyl ether", "dichloromethane (DCM)", "triethylamine (TEA)", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "brine" ], "Reaction": [ "Step 1: Synthesis of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-bromo-2-fluoroaniline is dissolved in DMF and treated with TEA. 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-carboxylic acid is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into diethyl ether and the resulting solid is collected by filtration and washed with diethyl ether to yield 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is dissolved in DCM and treated with thioacetic acid and DCC. The resulting mixture is stirred at room temperature for 24 hours. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure. The resulting solid is dissolved in ethyl acetate and washed with NaHCO3 and brine. The organic layer is dried over Na2SO4 and concentrated under reduced pressure to yield 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid.", "Step 3: Coupling of 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid with 4-bromo-2-fluoroaniline", "2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid is dissolved in DMF and treated with TEA. 4-bromo-2-fluoroaniline is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into diethyl ether and the resulting solid is collected by filtration and washed with diethyl ether to yield N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |
CAS番号 |
1207033-53-1 |
分子式 |
C21H14BrFN6OS |
分子量 |
497.35 |
IUPAC名 |
N-(4-bromo-2-fluorophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H14BrFN6OS/c22-14-6-7-16(15(23)10-14)24-19(30)12-31-21-26-25-20-18-11-17(13-4-2-1-3-5-13)27-29(18)9-8-28(20)21/h1-11H,12H2,(H,24,30) |
InChIキー |
UJUQYIFDZMTFGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=C(C=C5)Br)F)C3=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2611149.png)
![Methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate](/img/structure/B2611150.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2611153.png)
![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2611154.png)

![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2611159.png)
![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)
